Stigmastane-3,6-dione

Description

Steroidal Framework and Classification within Natural Products

Stigmastane-3,6-dione possesses a characteristic stigmastane (B1239390) skeleton, which is a type of sterol lipid. foodb.cahmdb.cahmdb.ca This framework is built upon a cholestane (B1235564) moiety that features an ethyl group at the carbon-24 position. foodb.cahmdb.cahmdb.ca As a steroid, it falls under the large and diverse class of organic compounds known as lipids and lipid-like molecules. foodb.cahmdb.ca

Natural products can be categorized based on their biosynthetic origins. gsconlinepress.com this compound, as a steroid, belongs to the terpenoid family, which are constructed from five-carbon isoprene (B109036) units. gsconlinepress.com More specifically, it is classified as a triterpenoid. foodb.cahmdb.ca Its chemical structure includes ketone groups at the 3rd and 6th positions of the stigmastane framework, leading to its designation as a dione (B5365651). foodb.cahmdb.ca This places it within the subgroups of 3-oxosteroids and 6-oxosteroids. foodb.cahmdb.ca

The broader classification of natural products also includes alkaloids, phenylpropanoids, and polyketides. gsconlinepress.com Steroids, including stigmastane-type compounds, are a prominent group within the terpenoid category and are defined by their hydrogenated cyclopentanophenanthrene carbon skeleton. libretexts.org

Historical Overview of Research on Stigmastane-Type Compounds

Research into stigmastane-type compounds is part of the broader history of natural product chemistry. The study of steroids, a class to which stigmastanes belong, has been a significant field of organic chemistry. libretexts.org Early investigations into related sterols, such as the oxidation of cholesterol, laid the groundwork for understanding the chemical transformations of these complex molecules. researchgate.net

In more recent decades, research has focused on the isolation and characterization of various stigmastane derivatives from natural sources. For instance, studies on the plant Vernonia amygdalina have identified numerous stigmastane-type steroids, highlighting them as characteristic active components of this species. humg.edu.vn These compounds often feature highly oxidized side chains and can exist as saponins (B1172615) (steroidal glycosides). humg.edu.vnresearchgate.net The development of advanced spectroscopic and spectrometric techniques has been crucial in elucidating the intricate structures of these compounds. mdpi.com

Research has also explored the biosynthetic pathways of stigmastane-type compounds, investigating how they are synthesized in living organisms. libretexts.org This includes understanding the enzymatic processes that lead to the formation of the complex steroidal skeleton and its various modifications. libretexts.org

Significance of this compound in Biochemical and Pharmacological Research

This compound has emerged as a compound of interest in both biochemical and pharmacological studies due to its diverse biological activities. It has been identified in various plant species, including Alchornea floribunda, Eleocharis dulcis, and Ailanthus altissima. chemfaces.comthieme-connect.commedchemexpress.com

One of the most well-documented activities of this compound is its anti-inflammatory effect. chemfaces.comthieme-connect.comnih.gov Studies have shown its ability to inhibit inflammation in various experimental models. chemfaces.comthieme-connect.comthieme-connect.com For example, it has been observed to reduce xylene-induced ear edema in mice and inhibit acute inflammation in rats. chemfaces.comthieme-connect.com Some research suggests its anti-inflammatory effect is comparable to that of prednisolone (B192156), a commonly used steroidal anti-inflammatory drug. chemfaces.comthieme-connect.com

Beyond its anti-inflammatory properties, this compound has demonstrated other pharmacological activities. It has shown antifeedant activity against certain insects, such as the boll weevil. chemfaces.com Furthermore, research has indicated its potential as a modulator of multidrug resistance in cancer cells. iiarjournals.org Studies have shown that it can enhance the retention of chemotherapy drugs in resistant cells, suggesting a role in overcoming drug resistance. iiarjournals.org The compound has also been investigated for its membrane-stabilizing properties. chemfaces.comthieme-connect.comnih.gov

The diverse biological activities of this compound underscore its significance as a lead compound for further investigation in drug discovery and development.

Detailed Research Findings

| Research Area | Finding | Source Organism | Reference |

|---|---|---|---|

| Anti-inflammatory Activity | Inhibited xylene-induced ear edema in mice with an edema inhibition of 59.9% at a dose of 5mg/ear. | Alchornea floribunda | chemfaces.comthieme-connect.com |

| Anti-inflammatory Activity | Significantly inhibited acute inflammation induced by egg albumen in rats, with a 50.9% edema inhibition at 20mg/kg. | Alchornea floribunda | nih.govresearchgate.net |

| Membrane Stabilization | Significantly stabilized heat-induced haemolysis of human erythrocytes at concentrations of 50 and 100μg/ml. | Alchornea floribunda | chemfaces.comthieme-connect.com |

| Antifeedant Activity | Showed antifeedant activity against boll weevils. | Eleocharis dulcis | chemfaces.com |

| Multidrug Resistance Modulation | Enhanced drug retention in a dose-dependent manner in human MDR1 gene-transfected mouse lymphoma cells. | Euphorbia species | iiarjournals.org |

| Antimicrobial Activity | Isolated as a constituent from fruits with antimicrobial properties. | Ailanthus altissima | medchemexpress.com |

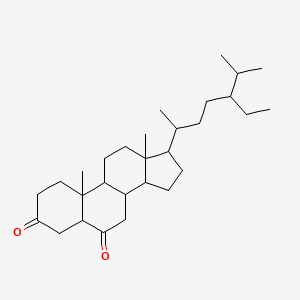

Structure

2D Structure

Properties

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-20,22-26H,7-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMVBUVVQLUGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmastane-3,6-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 198 °C | |

| Record name | Stigmastane-3,6-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Isolation, and Biosynthesis of Stigmastane 3,6 Dione

Natural Distribution and Botanical Sources

Stigmastane-3,6-dione is a naturally occurring sterol that has been identified in a diverse range of plant species and environmental systems.

Isolation from Plant Species

This compound has been isolated from numerous plants, highlighting its widespread presence in the botanical world. Research has documented its presence in the following species:

Ailanthus altissima (Tree of Heaven): this compound has been isolated from the fruits of this invasive tree species. nih.govglpbio.comkoreascience.krmedchemexpress.commdpi.com

Alchornea floribunda : Bioactivity-guided fractionation of the leaves of this plant led to the isolation of this compound. thieme-connect.comresearchgate.netnih.govresearchgate.net

Astragalus hoantchy : The roots of this member of the legume family have been found to contain this compound. researchgate.netcpu.edu.cn

Piper nigrum (Black Pepper): This common spice contains this compound in its roots. nih.govresearchgate.netlookchem.com

Gleditsia sinensis : The thorns of this tree are a source of this compound. researchgate.netnih.govjst.go.jpchemfaces.com

Momordica charantia L. (Bitter Melon): While not explicitly stated as isolated, related stigmastane (B1239390) compounds have been found, suggesting its potential presence.

Polygonum chinensis (Chinese Knotweed): This plant has been identified as a source of this compound. nih.govresearchgate.netstuartxchange.org

Echium vulgare (Viper's Bugloss): The roots of this plant contain stigmast-4-ene-3,6-dione, a closely related compound. chemfaces.com

Eleocharis dulcis Trin (Water Chestnut): The dichloromethane (B109758) extract of this aquatic plant has yielded this compound. ucf.eduacs.orgresearchgate.net

Pileostegia viburnoides : The leaves of this plant have been found to contain (24R)-5A-stigmastane-3,6-dione. researchgate.netkoreascience.krriss.krsemanticscholar.orgkoreascience.kr

Avena sativa L. (Oat) straw: Research on oat straw has indicated the presence of related steroidal compounds.

Pistia stratiotes (Water Lettuce): A novel stigmastane, 11α-hydroxy-24S-ethyl-5α-cholest-22-en-3,6-dione, has been isolated from this aquatic plant. researchgate.netscialert.netijam.co.in

Mangifera indica (Mango): this compound has been isolated from the wood of this plant. researchgate.net

Joannesia princeps : While not directly confirmed for this compound, other sterols have been identified in this plant.

Euphorbia boetica : Research has pointed to the presence of various sterols in this plant species.

Below is an interactive data table summarizing the botanical sources of this compound.

| Plant Species | Part of Plant |

| Ailanthus altissima | Fruits |

| Alchornea floribunda | Leaves |

| Astragalus hoantchy | Roots |

| Piper nigrum | Roots |

| Gleditsia sinensis | Thorns |

| Polygonum chinensis | Whole Plant |

| Eleocharis dulcis Trin | Above-ground parts |

| Pileostegia viburnoides | Leaves |

| Pistia stratiotes | Whole Plant |

| Mangifera indica | Wood |

Detection in Food Systems and Metabolomic Studies

This compound has been detected in certain food systems, often as a result of its natural presence in the raw plant materials. For instance, its occurrence in the roots of Piper nigrum (black pepper) means it can be present in this widely used spice. star-ayurveda.com Metabolomic studies of various plants, such as Ailanthus altissima, have also identified this compound as one of its chemical constituents. mdpi.com Furthermore, it has been identified as an antifeedant compound in Eleocharis dulcis Trin (water chestnut), suggesting a role in plant defense mechanisms. acs.org

Presence in Environmental Samples

The presence of this compound is not limited to botanical sources. It has also been detected in environmental samples. For example, studies have reported its presence in riverine and groundwater systems. Additionally, it has been identified in the effluents from the pulp and paper industry, which utilize plant-based raw materials.

Methodologies for Isolation and Purification

The isolation and purification of this compound from its natural sources involve a combination of extraction and chromatographic techniques.

Extraction Techniques from Biological Matrices

The initial step in isolating this compound from plant material typically involves solvent extraction. Common methods include:

Ethanol (B145695) Extraction: A 95% ethanol extract of the fruits of Ailanthus altissima was used to isolate the compound. nih.govkoreascience.kr

Dichloromethane Extraction: The CH2Cl2 extract of Eleocharis dulcis Trin was the starting point for its isolation. ucf.edu

Methanol Extraction: The dried, powdered leaves of Pileostegia viburnoides were extracted with methanol. semanticscholar.org

The crude extract obtained is then often partitioned with solvents of varying polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility. semanticscholar.org

Chromatographic Separation and Purification Strategies

Following extraction, various chromatographic techniques are employed for the separation and purification of this compound. These methods include:

Column Chromatography: This is a fundamental technique used for the initial separation of compounds from the crude extract. Silica (B1680970) gel is a common stationary phase. nih.govkoreascience.krkoreascience.krsemanticscholar.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is often used for the final purification of the compound. nih.govkoreascience.kr

Sephadex LH-20 Gel Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size. researchgate.net

The purity and structure of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Below is an interactive data table summarizing the isolation and purification methodologies for this compound.

| Step | Technique | Details |

| Extraction | Solvent Extraction | Using solvents like ethanol, methanol, or dichloromethane. |

| Initial Separation | Column Chromatography | Typically with a silica gel stationary phase. |

| Purification | RP-HPLC, Sephadex LH-20 | For high-resolution separation and final purification. |

| Structure Elucidation | NMR, Mass Spectrometry | To confirm the chemical structure of the isolated compound. |

Biosynthetic Pathways and Precursors of this compound

This compound is a naturally occurring steroid derivative found in various plant species. Its biosynthesis originates from common phytosterols (B1254722), which undergo a series of enzymatic modifications to yield the final diketone structure. The following sections detail the primary precursors and the proposed enzymatic steps involved in its formation.

Derivation from Common Phytosterols (e.g., Sitosterol (B1666911) and Stigmasterol)

The carbon skeleton of this compound is directly derived from prevalent plant sterols, primarily β-sitosterol and, by extension, stigmasterol (B192456). nih.govnih.govmdpi.com These phytosterols are abundant in the plant kingdom and serve as the foundational molecules for a diverse array of steroid metabolites.

β-Sitosterol (Stigmast-5-en-3β-ol): This is the most common phytosterol and the direct precursor to the stigmastane skeleton. Its structure contains the requisite 29 carbon atoms and the characteristic tetracyclic steroid nucleus.

Stigmasterol (Stigmasta-5,22-dien-3β-ol): Stigmasterol is also a major phytosterol that can be converted to this compound. Stigmasterol itself is formed from β-sitosterol through the action of a sterol C-22 desaturase, which introduces a double bond in the side chain. nih.gov For the biosynthesis of this compound, this side-chain double bond is ultimately reduced.

Studies on plant cell cultures, such as those from Taxus × media and Calendula officinalis, have identified this compound alongside its precursors, sitosterol and stigmasterol, providing evidence for this biosynthetic link. nih.govmdpi.comnih.gov The co-occurrence of these compounds within the same plant tissues strongly supports the role of sitosterol and stigmasterol as the starting points for the synthesis of this compound.

Table 1: Key Phytosterol Precursors of this compound

| Precursor | Chemical Name | Molecular Formula | Key Structural Features |

|---|---|---|---|

| β-Sitosterol | Stigmast-5-en-3β-ol | C₂₉H₅₀O | 3β-hydroxyl group, Δ⁵ double bond |

| Stigmasterol | Stigmasta-5,22-dien-3β-ol | C₂₉H₄₈O | 3β-hydroxyl group, Δ⁵ and Δ²² double bonds |

Enzymatic Transformations and Metabolic Intermediates

The conversion of sitosterol or stigmasterol into this compound involves a sequence of enzymatic reactions that modify the steroid's A and B rings. While the specific enzymes have not been fully characterized in all plants, the pathway can be inferred from known steroid metabolic reactions and the identification of likely intermediates. The transformation proceeds through oxidation and isomerization steps.

A key metabolic intermediate in this pathway is believed to be Stigmast-4-en-3-one , commonly known as sitostenone (B90138). smolecule.com The formation of this compound from β-sitosterol likely follows these steps:

Oxidation of the 3β-hydroxyl group: The initial step is the oxidation of the 3β-hydroxyl group of the precursor sterol (e.g., β-sitosterol) to a 3-keto group. This reaction is typically catalyzed by a 3β-hydroxysteroid dehydrogenase .

Isomerization of the double bond: The resulting intermediate, which has a ketone at C-3 and retains the double bond at the Δ⁵ position, is then isomerized. A steroid Δ⁵-Δ⁴-isomerase facilitates the migration of the double bond from the C5-C6 position to the C4-C5 position. This step results in the formation of the α,β-unsaturated ketone, stigmast-4-en-3-one (sitostenone).

Oxidation at the C-6 position: The final step is the introduction of a second ketone group at the C-6 position of the steroid nucleus. This oxidation is likely carried out by a steroid hydroxylase or oxidase , which would first hydroxylate the C-6 position, followed by a subsequent oxidation to the ketone.

This proposed pathway is supported by the co-isolation of this compound with sitostenone in several plant species, including Calendula officinalis. nih.gov Furthermore, analogous reactions are well-documented in the microbial metabolism of cholesterol, where cholesterol is converted to cholest-4-ene-3,6-dione (B1194378) through similar enzymatic actions.

Table 2: Proposed Metabolic Intermediates and Enzymes

| Intermediate Compound | Precursor | Key Enzymatic Step | Enzyme Type (Putative) |

|---|---|---|---|

| Stigmast-5-en-3-one | β-Sitosterol | Oxidation of 3-hydroxyl | 3β-hydroxysteroid dehydrogenase |

| Stigmast-4-en-3-one (Sitostenone) | Stigmast-5-en-3-one | Isomerization of Δ⁵ to Δ⁴ | Steroid Δ⁵-Δ⁴-isomerase |

| This compound | Stigmast-4-en-3-one | Oxidation at C-6 | Steroid oxidase/hydroxylase |

Synthetic Approaches and Chemical Modification of Stigmastane 3,6 Dione

De Novo Chemical Synthesis Methodologies

A de novo chemical synthesis involves the construction of a complex molecule from simple, commercially available starting materials. For intricate structures like steroids, this approach is often lengthy and complex. A literature review indicates that a complete de novo total synthesis of Stigmastane-3,6-dione has not been a primary focus of synthetic chemists. Instead, the biosynthesis of the stigmastane (B1239390) skeleton in organisms like plants represents a natural form of de novo synthesis. acs.org In plants, steroids are produced through the intricate mevalonate (B85504) pathway, starting from simple precursors like acetate (B1210297). acs.org For laboratory purposes, however, chemists have predominantly relied on more efficient semi-synthetic routes. uni-koeln.de

Semi-Synthesis from Sterol Precursors

Semi-synthesis, or partial synthesis, is a more practical and widely employed strategy for producing this compound and its derivatives. uni-koeln.de This method leverages abundant, structurally related natural phytosterols (B1254722) as starting materials. researchgate.netnih.gov Common precursors include stigmasterol (B192456) and β-sitosterol, which already contain the core tetracyclic steroid nucleus. researchgate.netnih.gov

The conversion of these sterols into this compound typically involves oxidation reactions. For instance, stigmast-4-ene-3,6-dione, an unsaturated analogue, can be formed from sterol precursors and subsequently reduced to the saturated this compound. core.ac.uk The presence of a hydroxyl group at C-3 and a double bond at C-5 in common sterols like stigmasterol makes them suitable for conversion into the 3,6-dione functionality. nih.gov The process often involves the oxidation of the 3-hydroxyl group to a ketone and the oxidation of the A and B rings to introduce the 6-keto group.

| Precursor | Key Transformation | Product |

| Stigmasterol | Oxidation | This compound derivatives |

| β-Sitosterol | Oxidation | This compound derivatives |

| Stigmast-4-en-3-one | Oxidation | Stigmast-4-ene-3,6-dione |

| 6-oxo-4-stigmasten-3β-yl acetate | Reaction with Phenylhydrazine (B124118) | Pyrazole derivative of Stigmastene-dione |

Derivatization and Functionalization Strategies

Further chemical modifications of the this compound scaffold allow for the creation of a diverse range of analogues. These strategies are crucial for investigating structure-activity relationships.

The functional groups on the stigmastane skeleton, particularly the ketone moieties, serve as handles for various chemical transformations. Researchers have successfully synthesized several derivatives to explore new properties.

One notable example is the synthesis of brassinosteroid analogues from stigmasterol. researchgate.net This process led to the formation of (22R,23R)-22,23-epoxy-5α-hydroxystigmastan-3,6-dione and its (22S,23S) isomer. researchgate.net The synthesis involved epoxidation of the side chain and oxidation of the steroid nucleus to create the 3,6-dione with a 5α-hydroxyl group. researchgate.net

Another approach involves the reaction of α,β-unsaturated ketone precursors, such as 4-stigmastene-3,6-dione, with reagents like phenylhydrazine to create steroidal pyrazoles. core.ac.uk Additionally, a variety of stigmasterol derivatives have been synthesized through reactions like acetylation, epoxidation, and dihydroxylation, showcasing the versatility of the stigmasterol precursor for generating diverse structures, some of which are related to the dione (B5365651) framework. nih.govnih.gov

Table of Synthesized this compound Analogues and Related Derivatives

| Starting Material | Reaction Type | Synthesized Analogue/Derivative | Reference |

|---|---|---|---|

| Stigmasterol | Epoxidation, Oxidation | (22R,23R)-22,23-epoxy-5α-hydroxystigmastan-3,6-dione | researchgate.net |

| Stigmasterol | Epoxidation, Oxidation | (22S,23S)-22,23-epoxy-5α-hydroxystigmastan-3,6-dione | researchgate.net |

| 4-Stigmastene-3,6-dione | Reaction with Phenylhydrazine | Steroidal Pyrazole | core.ac.uk |

| Stigmasterol | Oxidation | Stigmasta-5,22-dien-3,7-dione | nih.gov |

The stereochemistry of the stigmastane nucleus is complex, with multiple chiral centers. The stereochemical outcome of synthetic reactions is a critical consideration. The stereochemistry of the starting material, such as the specific configuration of groups in stigmasterol, inherently directs the stereochemistry of the resulting products.

During derivatization, new stereocenters can be formed, often resulting in mixtures of diastereomers. For example, the synthesis of 22,23-epoxy-5α-hydroxystigmastan-3,6-dione from stigmasterol yielded a mixture of the (22R,23R)-epoxy and (22S,23S)-epoxy isomers. researchgate.net This highlights that reactions on the side chain may not be completely stereoselective, necessitating chromatographic separation of the resulting isomers. researchgate.net Similarly, the synthesis of (24R)- and (24S)-stigmastane derivatives from stigmasterol demonstrates the creation of new chiral centers that lead to different stereoisomers. researchgate.net The control and characterization of the stereochemistry are therefore essential aspects of the synthesis of this compound derivatives.

Biological Activities and Preclinical Investigations of Stigmastane 3,6 Dione

Anti-inflammatory Properties

The anti-inflammatory potential of Stigmastane-3,6-dione has been evaluated through both in vitro and in vivo studies.

In vitro Anti-inflammatory Assays (e.g., Membrane Stabilization, Cytokine Modulation)

In vitro studies have provided insights into the anti-inflammatory mechanisms of this compound. One of the key assays used is the membrane stabilization test, which assesses the ability of a compound to protect red blood cells from damage. In one study, this compound, at a concentration of 50 µg/mL, significantly inhibited heat-induced hemolysis of human erythrocytes. researchgate.netthieme-connect.comnih.gov This suggests a membrane-stabilizing activity, which is a recognized mechanism for anti-inflammatory agents. researchgate.net However, the compound did not show any effect on hypotonicity-induced hemolysis. researchgate.netthieme-connect.comnih.gov

Further research has pointed towards the modulation of inflammatory pathways. For instance, network pharmacology studies have suggested that this compound may exert its anti-inflammatory effects by targeting key signaling pathways, such as the NF-κB pathway, and modulating the expression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. researchgate.netijpsonline.commdpi.com Molecular docking studies have also indicated a good binding affinity of this compound with target proteins involved in inflammation, such as SRC, MAPK1, and MAPK3. ijpsonline.com

In vivo Anti-inflammatory Studies in Animal Models (e.g., Edema Inhibition)

The anti-inflammatory activity of this compound has been confirmed in animal models. In a study using a xylene-induced ear edema model in mice, the compound, when applied topically at a dose of 5 mg/ear, demonstrated a significant edema inhibition of 59.9%. chemfaces.comthieme-connect.com

In another in vivo model, where acute inflammation was induced by a subplantar injection of egg albumen in rats, this compound administered intraperitoneally at 20 mg/kg significantly inhibited edema. researchgate.netthieme-connect.comnih.gov The percentage of edema inhibition at 3 hours was 50.9%, which was comparable to the standard anti-inflammatory drug prednisolone (B192156) (48.0% inhibition). researchgate.netthieme-connect.comnih.gov

| Assay/Model | Concentration/Dose | Observed Effect | Reference |

|---|---|---|---|

| Heat-induced erythrocyte hemolysis | 50 µg/mL | Significant inhibition | researchgate.netthieme-connect.comnih.gov |

| Xylene-induced ear edema (mice) | 5 mg/ear | 59.9% edema inhibition | chemfaces.comthieme-connect.com |

| Egg albumen-induced paw edema (rats) | 20 mg/kg (i.p.) | 50.9% edema inhibition at 3 hours | researchgate.netthieme-connect.comnih.gov |

Antimicrobial and Antifeedant Activities

This compound has also been investigated for its potential to combat microbes and deter insect feeding.

Efficacy Against Bacterial Isolates

This compound has been isolated from various plants and has been evaluated for its antimicrobial properties. medchemexpress.comglpbio.comimmunomart.com One study reported that an ethanol (B145695) extract containing this compound was active against several assayed bacteria. nih.gov However, in the same study, purified this compound itself did not show significant activity, while other isolated sterols did. nih.gov Another study investigating constituents from Trichilia monadelpha found that while the crude extract showed antibacterial activity, the isolated this compound had poor activity. mdpi.com This suggests that the observed antimicrobial effects in extracts may be due to synergistic effects with other compounds.

Antifeedant Effects on Insect Pests

Research has shown that this compound possesses antifeedant properties against certain insect pests. One study identified it as one of the active compounds responsible for antifeedant activity against boll weevils. chemfaces.com Another study on the use of biopesticides suggested that compounds like this compound can inhibit the feeding of larvae by acting as a stomach poison, leading to digestive disruption. ub.ac.id Furthermore, research on Ailanthus altissima has highlighted the antifeedant potential of its components, including this compound. phcogrev.com

Cytotoxic and Apoptosis-Inducing Effects in Preclinical Cell Lines

The potential of this compound as a cytotoxic agent has been explored in various cancer cell lines. Network pharmacology analyses have identified this compound as a potentially active constituent in traditional medicines used for cancer treatment, targeting pathways related to cell proliferation, apoptosis, and DNA damage repair. opensciencepublications.come3s-conferences.org

For instance, a study on Ginkgo biloba listed this compound as one of its constituents, with the plant extract showing inhibitory effects on the proliferation of pancreatic cancer cell lines (MIA PaCa-2 and Panc-1). Furthermore, this compound has been implicated in the induction of apoptosis and was found to exhibit significant modulation of P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) in cancer cells. researchgate.net While direct studies on this compound are somewhat limited, research on the related compound stigmasterol (B192456) has shown that it can induce apoptosis in various cancer cell lines, including gastric and breast cancer. nih.govresearchgate.netresearchgate.netfrontiersin.org These findings suggest that this compound may also possess similar cytotoxic and apoptosis-inducing properties that warrant further investigation.

| Cell Line | Observed Effect | Reference |

|---|---|---|

| Pancreatic cancer (MIA PaCa-2, Panc-1) | Inhibition of proliferation (as part of Ginkgo biloba extract) | |

| MDR cancer cells | Modulation of P-glycoprotein-mediated multidrug resistance | researchgate.net |

Immunomodulatory and Immunostimulant Potentials

This compound has been identified as a compound with potential immunomodulatory and immunostimulant effects through various research models. In-silico studies on the ethyl acetate (B1210297) fraction of Momordica charantia L. fruit have indicated that this compound demonstrates potential as both an anti-inflammatory and an immunostimulant agent, with its mechanism of action linked to the NF-kB pathway. researchgate.net The same computational analysis predicted that the binding energy between this compound and its target protein suggests stable and significant activity. researchgate.net

Further research into the flower fractions of Hibiscus sabdariffa L. identified this compound in the most active fraction, which exhibited notable immunomodulatory activity. researchgate.net The study, which utilized a phagocytosis method for testing, suggested that the observed effects could be due to the synergistic action of the compounds present, particularly highlighting the potential of steroid compounds like this compound to possess high immunomodulatory activity. researchgate.net

The compound's immunomodulatory potential is also expressed through its anti-inflammatory properties. This compound, isolated from the leaves of Alchornea floribunda, has demonstrated significant anti-inflammatory activity in both in-vitro and in-vivo models. chemfaces.comnih.gov In an in-vivo study using a xylene-induced ear edema model in mice, the compound at a dose of 5 mg/ear showed a 59.9% inhibition of edema. chemfaces.comthieme-connect.com Furthermore, in a model of acute inflammation induced by egg albumen in rats, this compound exhibited a higher anti-inflammatory effect (50.0% edema inhibition) than the reference drug prednisolone (48.0% edema inhibition) at the 3-hour mark. chemfaces.comthieme-connect.com In-vitro, the compound also significantly stabilized heat-induced hemolysis of human erythrocytes, a common test for anti-inflammatory activity. chemfaces.comnih.gov

Table 1: Anti-inflammatory Activity of this compound Data sourced from studies on compounds isolated from Alchornea floribunda leaves. chemfaces.comthieme-connect.com

| Assay | Model | Dose | Edema Inhibition (%) | Reference Drug | Reference Inhibition (%) |

|---|---|---|---|---|---|

| Xylene-induced Ear Edema | Mice | 5 mg/ear | 59.9% | - | - |

Multidrug Resistance (MDR-Pgp) Modulation

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often linked to the overexpression of P-glycoprotein (P-gp), an efflux pump that removes anticancer drugs from cells. iiarjournals.orgnih.gov this compound has been investigated for its ability to modulate this mechanism.

In a study involving terpenic compounds isolated from Euphorbia species, this compound was tested for its MDR-reversing activity on L5178 human MDR1 gene-transfected mouse lymphoma cells. iiarjournals.orgnih.gov The results showed that this compound is a significant modulator of P-gp-mediated multidrug resistance. iiarjournals.orgiiarjournals.org Its activity was found to be dose-dependent, enhancing the retention of fluorescent drug analogues within the cancer cells. iiarjournals.orgiiarjournals.org This effect is quantified by the Fluorescence Activity Ratio (FAR), where a higher value indicates greater inhibition of the P-gp efflux pump. iiarjournals.org

Table 2: MDR-Pgp Modulation by this compound Data from a study on L5178 human MDR1 gene-transfected mouse lymphoma cells. iiarjournals.org

| Compound | Concentration | Fluorescence Activity Ratio (FAR) |

|---|---|---|

| This compound | 4.0 µg/ml | 3.7 |

Antimutagenic Activity

The study utilized the SOS chromotest to evaluate the reduction of mutagenic induction. jst.go.jp However, the research highlighted that another isolated steroid, stigmasterol, was the most active antimutagen found in the extract, showing a significant reduction of the induction factor against the mutagens MNNG and NQO. jst.go.jpnih.gov The specific quantitative contribution of this compound to the antimutagenic activity was not detailed in the available reports. jst.go.jpnih.gov

Antioxidant Activities

This compound is reported to possess antioxidant properties. ontosight.ai It has been identified as a constituent of various plants studied for their antioxidant potential. For instance, it is one of the steroids found in Ailanthus altissima. ulisboa.pt Studies on ethanolic leaf extracts of this plant, which contains this compound, have shown antioxidant activity when tested with DPPH and ABTS radical scavenging assays. ulisboa.pt However, the research suggested that the observed antioxidant properties were primarily attributable to the higher concentration of flavonoids in the extracts. ulisboa.pt Therefore, while this compound is present in extracts with demonstrated antioxidant effects, its specific contribution to this activity requires further elucidation.

Mechanistic Elucidation of Stigmastane 3,6 Dione Action

Cellular and Molecular Targets

Initial investigations into the molecular interactions of stigmastane-3,6-dione have identified several potential cellular targets. One notable target is the cannabinoid receptor type 2 (CB2), where this compound exhibited a significant displacement value of 86.5%, suggesting a strong binding affinity. nih.gov Further computational studies have explored its interaction with various proteins implicated in inflammatory and immune responses. For instance, in silico analyses have docked this compound with targets involved in the NF-kB pathway. researchgate.netresearchgate.net Network pharmacology studies have also linked this compound to a broad array of protein targets, including those involved in cancer and systemic lupus erythematosus (SLE). nih.govijpsonline.com In the context of SLE, this compound was identified as a key active constituent with a high degree of connectivity to disease-related targets. ijpsonline.com Some of the predicted protein targets from these network analyses include SRC, MAPK1, MAPK3, TP53, and AKT1. ijpsonline.com

Engagement with Signaling Pathways (e.g., NF-kB, PI3K-Akt, TNF Signaling)

The predicted interactions of this compound with various cellular targets suggest its involvement in several key signaling pathways.

NF-κB Signaling: In silico studies strongly indicate that this compound exerts its anti-inflammatory and immunostimulant activities through the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net This pathway is a critical regulator of immune responses, inflammation, and cell survival.

PI3K-Akt Signaling: Network pharmacology analyses have consistently identified the PI3K-Akt signaling pathway as a potential target of this compound. nih.govresearchgate.netnih.govfrontiersin.org This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its modulation by this compound is implicated in its potential anti-cancer effects. nih.govnih.gov

TNF Signaling: The tumor necrosis factor (TNF) signaling pathway, a key player in inflammation and apoptosis, has also been identified as a potential pathway modulated by this compound through network pharmacology studies. nih.govfrontiersin.org

Modulation of Biological Processes (e.g., Protein Phosphorylation, Cell Growth, Apoptosis, Lipid Peroxidation, Fatty Acid Metabolism)

The engagement of this compound with various signaling pathways translates into the modulation of several fundamental biological processes.

Protein Phosphorylation, Cell Growth, and Apoptosis: Gene Ontology (GO) enrichment analysis in network pharmacology studies has revealed that the targets of this compound are significantly involved in the regulation of protein phosphorylation, control of cell growth, and apoptosis. ijpsonline.com These processes are fundamental to normal cellular function and are often dysregulated in diseases like cancer.

Lipid Peroxidation and Fatty Acid Metabolism: this compound has been linked to the modulation of lipid-related processes. It has been shown to inhibit lipid peroxidation damage in brain tissue. frontiersin.org Furthermore, as a sterol lipid, its metabolism is inherently connected to fatty acid metabolism. foodb.canih.gov The dysregulation of lipid metabolism is a hallmark of various diseases, including cancer, and targeting these pathways is a promising therapeutic strategy. nih.gov

Computational and In Silico Approaches to Mechanism Prediction

Computational methods have been pivotal in elucidating the potential mechanisms of action of this compound, providing insights that can guide further experimental validation.

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with its protein targets. These studies calculate a binding energy, often represented as a score, which indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable and favorable interaction.

For instance, in a study comparing this compound with standard anti-inflammatory drugs, it exhibited a Rerank Score of -79.50, while methylprednisolone (B1676475) and prednisolone (B192156) had scores of -120.62 and -121.47, respectively. researchgate.netresearchgate.net Although the standards showed lower binding energies, the score for this compound still indicates a stable interaction with the target protein. researchgate.netresearchgate.net Another study investigating its potential role in systemic lupus erythematosus found that the binding energies of this compound with its core targets ranged from -4 kcal/mol to -11 kcal/mol, indicating good interaction. ijpsonline.comijpsonline.com

Table 1: Molecular Docking and Binding Energy Data for this compound

| Target/Context | Docking Score/Binding Energy | Comparison Compounds | Reference |

| Anti-inflammatory Target | Rerank Score: -79.50 | Methylprednisolone: -120.62, Prednisolone: -121.47 | researchgate.netresearchgate.net |

| Systemic Lupus Erythematosus Core Targets | -4 to -11 kcal/mol | Triptolide, Kaempferol, etc. | ijpsonline.comijpsonline.com |

| Androgen Receptor | Binding Affinity: -6.2 | Minoxidil: -4.9 | pensoft.net |

Network pharmacology provides a systems-level understanding of drug action by constructing and analyzing complex interaction networks between compounds, targets, and diseases. ijpsonline.com This approach has been instrumental in identifying the potential targets and pathways of this compound.

Through these analyses, this compound has been identified as a key active component in traditional medicines for conditions like nasopharyngeal carcinoma and systemic lupus erythematosus. nih.govijpsonline.com These studies construct "drug-target-disease" networks, where the "degree" of a compound indicates the number of targets it interacts with. This compound has been shown to have a high degree in these networks, suggesting it may exert its effects through multiple targets. ijpsonline.com

Table 2: Key Findings from Network Pharmacology Analyses of this compound

| Study Focus | Key Identified Pathways | Key Biological Processes | Reference |

| Nasopharyngeal Carcinoma | PI3K-Akt signaling, TNF signaling | Apoptotic process, Cell adhesion | nih.gov |

| Systemic Lupus Erythematosus | Not explicitly detailed for this compound | Protein phosphorylation, Cell growth, Apoptosis | ijpsonline.com |

| Myocardial Fibrosis | PI3K-Akt, MAPK signaling | Not explicitly detailed for this compound | researchgate.net |

| Non-Alcoholic Fatty Liver Disease | PI3K-Akt, TNF signaling | Not explicitly detailed for this compound | frontiersin.org |

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and flexibility of protein-ligand complexes. Key metrics used in these analyses include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of a protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically within 1-3 Å, suggests that the protein-ligand complex remains stable and does not undergo significant conformational changes. igem.wikiasianjpr.com MD simulations of this compound have shown RMSD values between 0.6-1.9 Å, indicating a stable conformation. researchgate.netresearchgate.net

RMSF measures the fluctuation of individual amino acid residues around their average position. igem.wiki High RMSF values indicate regions of high flexibility, while low values suggest rigidity. In studies involving this compound, the RMSF pattern was similar to that of standard compounds, suggesting that it interacts with the protein in a comparable and stable manner. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies

Impact of Steroidal Skeleton Modifications on Bioactivity

Modifications to the fundamental stigmastane (B1239390) framework have a profound impact on the biological activity of these compounds. The rigidity and stereochemistry of the tetracyclic system are key determinants of how the molecule interacts with biological targets.

Research has demonstrated that alterations in the A and B rings of the steroid nucleus significantly influence bioactivity. For instance, in studies on multidrug resistance (MDR) modulation, the substitution pattern of rings A and B was found to be a critical factor. Stigmastane-3,6-dione, which lacks a double bond in these rings, showed significant MDR-Pgp modulation activity, while other steroids with different A/B ring substitutions were inactive. This suggests that the saturated nature of the A and B rings in this compound may be important for this particular activity.

Furthermore, the introduction of a double bond at the Δ5 position, creating stigmast-5-ene derivatives, has been shown to result in compounds with lower inhibitory effects on TNF-α production compared to their 5α-hydroxy-6-keto counterparts. conicet.gov.ar This highlights the importance of the oxidation state and conformation of the A/B ring junction for immunomodulatory activity.

Role of Functional Groups and Stereochemistry (e.g., at C3, C6, C22, C23)

The nature and orientation of functional groups attached to the stigmastane skeleton are pivotal in defining the bioactivity of these steroids. The ketone groups at C3 and C6 in this compound are particularly significant.

The presence of two ketone groups at C3 and C6, with no hydrogen-bond donor groups, has been suggested to be a favorable feature for P-glycoprotein (P-gp) modulation. This is based on the hypothesis that P-gp acts as a hydrogen-bond donor, and its modulators should therefore be hydrogen-bond acceptors.

The stereochemistry of the side chain, particularly at positions C22 and C23, also plays a critical role. Studies on synthetic stigmastane analogs have revealed that the configuration of a diol in the side chain can dramatically affect biological outcomes. For example, compounds with a (22S, 23S) configuration in the side chain diol exhibited potent immunomodulatory effects, while their counterparts with the opposite stereochemistry (22R, 23R) were found to be highly toxic. conicet.gov.ar

The synthesis of epoxy analogues of stigmastan-3,6-dione has further underscored the importance of side-chain stereochemistry. The epoxidation of the side chain double bond can lead to a mixture of (22R, 23R) and (22S, 23S) isomers, each potentially possessing distinct biological activities. researchgate.net

Comparative Analysis with Related Steroids and Derivatives

Comparing the bioactivity of this compound with that of related steroids and their derivatives provides valuable insights into the structural requirements for specific biological effects.

In the context of MDR modulation, this compound, along with ergosterol (B1671047) peroxide, demonstrated significant activity, whereas β-sitosterol, 7α-hydroxysitosterol, and 6β-hydroxysitostenone were inactive. This suggests that the 3,6-dione functionality is a key feature for this activity, which is absent in the other tested steroids.

Furthermore, a comparative study of the TNF-α inhibitory activity of various androstane (B1237026) and stigmastane derivatives revealed important SAR trends. Compounds with a 5α-hydroxy-6-keto moiety were generally more active than those with a Δ5 double bond. conicet.gov.ar Additionally, stigmastane analogues with a branched side chain, a characteristic of plant steroids, showed a high inhibitory effect, often greater than their androstane counterparts which lack this feature. conicet.gov.ar The replacement of a 3β-hydroxy group with a 3β-halo group consistently led to a decrease in activity. conicet.gov.ar

The cytotoxic activity of various stigmasterol (B192456) derivatives has also been investigated. Modifications such as acetylation, epoxidation, and dihydroxylation at different positions of the stigmasterol skeleton have yielded compounds with improved cytotoxic profiles against various cancer cell lines compared to the parent stigmasterol. researchgate.netnih.gov For instance, stigmast-4-en-3,6-dione is a related compound that has been studied for its anti-inflammatory and anti-allergic properties. chemfaces.com

Analytical Methodologies for Stigmastane 3,6 Dione Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Stigmastane-3,6-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Data Revision

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are employed to map the carbon and proton framework of the molecule.

Initial structural elucidation and subsequent revisions of NMR data have been reported in the literature. For instance, studies on steroids from various natural sources have utilized 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR techniques to confirm the stigmastane (B1239390) skeleton and the positions of the ketone groups at C-3 and C-6. mdpi.com Some research has highlighted the necessity of revising previously reported NMR data for this compound to ensure accuracy. chemfaces.com

Key NMR signals for (24R)-5α-stigmastane-3,6-dione include characteristic chemical shifts for the methyl protons and carbons, as well as the carbons of the two carbonyl groups. semanticscholar.org For example, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbons (C-3 and C-6) typically in the downfield region around δ 205-212 ppm. researchgate.netugm.ac.id Proton NMR spectra provide information on the various methine, methylene, and methyl groups throughout the steroid nucleus and its side chain. semanticscholar.org The specific chemical shifts and coupling constants observed in ¹H NMR, along with correlation data from 2D NMR experiments, allow for the complete assignment of the stereochemistry of the molecule.

Table 1: Representative ¹³C NMR Chemical Shift Values for this compound (Note: Chemical shifts (δ) are in ppm and may vary slightly depending on the solvent used)

| Carbon Atom | Chemical Shift (δ) |

| C-3 | ~205.0 - 211.2 |

| C-6 | ~206.8 - 212.9 |

| C-5 | ~35.7 |

| C-18 | ~11.8 - 18.5 |

| C-19 | ~13.6 - 22.5 |

| C-21 | ~18.6 - 28.4 |

| C-26 | ~19.0 - 30.8 |

| C-27 | ~19.8 - 30.2 |

| C-29 | ~12.0 - 29.6 |

| Data sourced from multiple studies. researchgate.netconicet.gov.ar |

Mass Spectrometry (MS) Applications (e.g., LC-MS, GC-MS, HR-EI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Various MS techniques are utilized in its analysis.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provides the exact mass of the molecule, which allows for the determination of its elemental formula. For this compound (C₂₉H₄₈O₂), the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of lipophilic compounds like steroids. In GC-MS analysis, this compound is separated from other components in a mixture before being introduced into the mass spectrometer. chemfaces.com The resulting mass spectrum displays characteristic fragment ions. A key fragmentation pathway involves the cleavage of the C-17 side chain. researchgate.net GC-MS has been instrumental in identifying this compound in extracts from various natural sources, including plants and soil. chemfaces.comrsc.org Predicted GC-MS spectra are also available in online databases. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS, is another valuable technique, especially for analyzing complex mixtures without the need for derivatization. researchgate.net Predicted LC-MS/MS spectra for this compound are available and show expected fragmentation patterns under different collision energies. contaminantdb.ca

The fragmentation patterns observed in MS are crucial for distinguishing this compound from its isomers and other related steroids.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound shows a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone groups, typically appearing around 1700-1715 cm⁻¹. researchgate.net Other bands corresponding to C-H stretching and bending vibrations of the alkane structure are also observed. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems. Since this compound lacks an extensive system of conjugated double bonds, it does not exhibit strong absorption in the UV-Vis region. However, some studies have reported UV absorption maxima which can be useful for detection in certain contexts. ulisboa.pt

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of steroids. For this compound, HPLC methods are available to assess its purity, with standards often specified as ≥97.5% or ≥98% pure. chemfaces.comacmec.com.cn HPLC can be used for both qualitative and quantitative analysis, and when coupled with a UV detector, it allows for the detection of the compound based on its absorbance, although it may be weak. researchgate.net The choice of stationary and mobile phases is critical for achieving good separation from other related compounds.

Gas Chromatography (GC) with Mass Spectrometry Detection

As mentioned earlier, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound. chemfaces.comnih.govnist.gov The gas chromatograph separates the volatile components of a sample, and the mass spectrometer provides identification based on the mass-to-charge ratio of the compound and its fragments. rsc.org The retention index of this compound on a non-polar column has been reported, which aids in its identification in complex chromatograms. csic.es This method has been successfully applied to identify this compound in various natural products, such as the cuticular waxes of plants and residues from agricultural by-products. chemfaces.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential and widely utilized analytical technique in the study of this compound. Its application is fundamental for the rapid separation of mixtures, identification of compounds, and assessment of sample purity. In research concerning this compound, TLC is most frequently employed to monitor the fractions obtained during purification by column chromatography, allowing for the pooling of fractions with similar chemical profiles. ugm.ac.idscirp.orgulisboa.ptresearchgate.netnrfhh.comnih.govnrfhh.comvjs.ac.vn

Stationary Phase

The stationary phase acts as the adsorbent material coated onto a plate. For the analysis of steroidal compounds like this compound, silica (B1680970) gel is the most prevalent stationary phase. researchgate.net Research literature consistently reports the use of pre-coated silica gel 60 F254 plates, which are commercially available with glass or aluminum backings. ugm.ac.idscirp.orgulisboa.ptresearchgate.netnih.gov This type of plate contains a fluorescent indicator that aids in the visualization of compounds under ultraviolet light.

Mobile Phase Systems

The separation of compounds on a TLC plate is achieved by the movement of the mobile phase, or eluent, up the stationary phase. The selection of an appropriate solvent system is crucial for effective resolution. The polarity of the mobile phase is adjusted to control the migration rate of the compounds. For this compound, a non-polar compound, various non-polar to moderately polar solvent systems are used. A study involving the fractionation of an extract containing this compound noted that the fraction containing free steroids had a retention factor (Rf) value between 0.3 and 0.9 when a chloroform:methanol (97:3, v/v) system was used. mdpi.com

The table below details mobile phase systems that have been used in the chromatographic analysis of extracts containing this compound and structurally related steroids.

| Mobile Phase Composition | Ratio (v/v) | Context of Use | Source(s) |

| n-Hexane : Ethyl Acetate (B1210297) | 85:15 | Purification of a fraction containing this compound. scirp.org | scirp.org |

| n-Hexane : Ethyl Acetate | 7:3 | Development of a crude extract containing this compound. semanticscholar.org | semanticscholar.org |

| n-Hexane : Chloroform | 3:7 | TLC of steroidal fractions. ugm.ac.id | ugm.ac.id |

| Chloroform : Methanol | 97:3 | Preparative TLC to separate steroidal fractions. mdpi.com | mdpi.com |

| Toluene : Ethyl Acetate | 9:1 | TLC of a petroleum ether plant extract. ijam.co.in | ijam.co.in |

Visualization Methods

Since this compound is a colorless compound, specific methods are required to visualize its position on the developed TLC plate. Both non-destructive and destructive techniques are employed.

Non-Destructive Visualization The most common initial method for visualization is exposure to ultraviolet (UV) light, which does not alter the chemical nature of the compound. libretexts.org TLC plates are typically viewed under short-wave (254 nm) and long-wave (366 nm) UV light. ugm.ac.idscirp.orgulisboa.ptresearchgate.netnih.gov Compounds that absorb UV light, particularly those with conjugated systems, appear as dark spots against the green fluorescent background of the F254 silica gel plate. ugm.ac.idlibretexts.org

Destructive Visualization (Staining) Following UV inspection, chemical staining reagents are often applied to the plate. libretexts.org This process involves spraying the plate with a reagent and then heating it, which induces a chemical reaction that produces a colored spot. This method is considered destructive as the compound is chemically altered. Various reagents are used, which can react with the ketone functional groups present in this compound or with the steroid backbone.

The table below summarizes common staining reagents used in the TLC analysis of this compound and other sterols.

| Staining Reagent | Procedure | Source(s) |

| Sulfuric Acid (H₂SO₄) | Spraying with a dilute solution (e.g., 50%) followed by heating. scirp.org | scirp.orgulisboa.pt |

| Vanillin-Sulfuric Acid | Spraying with a solution of vanillin (B372448) in acidic ethanol (B145695), followed by heating. vjs.ac.vnvjs.ac.vn | vjs.ac.vnvjs.ac.vn |

| p-Anisaldehyde | Spraying with a solution of p-anisaldehyde in acidic ethanol, followed by heating until charred. nrfhh.comnrfhh.com | nrfhh.comnrfhh.com |

| Ceric Sulfate (B86663) | Use of ceric sulfate as a staining reagent. mdpi.com | mdpi.com |

Future Directions and Research Opportunities

Elucidation of Novel Biological Activities

Initial research has identified several biological activities of Stigmastane-3,6-dione, including anti-inflammatory, antimicrobial, antioxidant, and antifeedant properties. ontosight.aimedchemexpress.comchemfaces.com However, the full spectrum of its biological effects remains an open area for investigation. Future research should aim to explore less-characterized activities that could lead to new therapeutic applications.

Recent studies have provided glimpses into these underexplored areas. For instance, research has indicated that this compound extracted from water bamboo may significantly inhibit the proliferation of liver cancer cells and suppress osteoclast activity, suggesting potential applications in oncology and bone health. grafiati.com Furthermore, its isolation from the leaves of Pileostegia viburnoides has been linked to anti-neuroinflammatory activity, opening up possibilities for its use in managing neurodegenerative diseases. koreascience.kr Metabolomic studies of Cissus incisa have also identified this compound as a component of extracts showing cytotoxic activity, further supporting its potential as an anticancer agent. mdpi.com

Systematic screening of this compound against a wider range of biological targets is warranted. This could involve high-throughput screening assays to identify its effects on various enzymes, receptors, and signaling pathways implicated in different diseases. Investigating its potential antiviral, immunomodulatory, and metabolic regulatory effects could also unveil novel therapeutic avenues.

Table 1: Reported Biological Activities of this compound

| Biological Activity | Research Context | Reference(s) |

|---|---|---|

| Anti-inflammatory | Isolated from Alchornea floribunda leaves; in-vivo and in-vitro models. | researchgate.netthieme-connect.com |

| Antimicrobial | Isolated from fruits of Ailanthus altissima. | medchemexpress.com |

| Antioxidant | General property noted in literature. | ontosight.ai |

| Antifeedant | Shown to have activity against boll weevils. | chemfaces.com |

| Antimutagenic | Isolated from thorns of Gleditsia sinensis. | jst.go.jp |

| Cytotoxic | Identified in cytotoxic extracts of Cissus incisa. | mdpi.com |

| Anti-neuroinflammatory | Isolated from Pileostegia viburnoides leaves. | koreascience.kr |

| Inhibition of cancer cell proliferation | Suggested activity against liver cancer cells. | grafiati.com |

Advanced Mechanistic Studies and Omics Integration

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. While its anti-inflammatory action has been documented, the underlying pathways are not fully elucidated. For example, it has been shown to stabilize heat-induced hemolysis of human erythrocytes in vitro, suggesting a membrane-stabilizing effect could be part of its anti-inflammatory mechanism. chemfaces.comthieme-connect.com An in-silico study has also pointed towards its potential as an immunostimulant and anti-inflammatory agent. univpancasila.ac.id

The integration of "omics" technologies offers a powerful approach to gain a holistic understanding of the compound's mechanism of action. Metabolomics studies have already identified this compound in various biological contexts, such as in ryegrass cultivars, where its presence was associated with susceptibility to certain plant diseases, and in broiler chickens with muscle myopathies, where its decreased levels were noted. acs.orgnih.govmurdoch.edu.au These findings suggest that the compound may play a role in complex biological processes related to stress response and metabolic regulation. A network pharmacology study has also included this compound as an active ingredient in a traditional Chinese medicine, linking it to various biological pathways. nih.gov

Future research should employ a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, to map the global changes induced by this compound in cellular models and in vivo. This will help to identify its primary molecular targets, the signaling cascades it modulates, and any off-target effects. Such comprehensive data will be invaluable for predicting its efficacy and for identifying potential biomarkers for treatment response.

Optimization of Isolation and Synthetic Strategies

Currently, this compound is primarily obtained through extraction from various natural sources, including the fruits of Ailanthus altissima, the thorns of Gleditsia sinensis, and the roots of Piper nigrum. medchemexpress.comjst.go.jp However, reliance on natural extraction can be limited by the abundance of the source material, geographical and seasonal variations, and the complexity of purification.

Therefore, a key area for future research is the optimization of both isolation and synthetic methodologies. The development of advanced extraction techniques, such as ultrasound-assisted extraction (UAE), could significantly improve yields and reduce processing times. nih.gov A study on the fermentation of Ustilago esculenta, a fungus that infects water bamboo, has shown promise for producing this compound, offering a scalable and potentially more sustainable production method. grafiati.com Further research into optimizing the culture conditions for this fermentation process could lead to commercially viable production. grafiati.com

In parallel, the development of efficient and cost-effective total or semi-synthetic routes to this compound is highly desirable. While the compound is used as a precursor for the synthesis of other steroids, dedicated synthetic strategies for the compound itself are not extensively reported. ontosight.ai Establishing a robust synthetic pathway would ensure a consistent and scalable supply for extensive preclinical and potential clinical studies, overcoming the limitations of natural sourcing.

Table 2: Natural Sources and Production Methods for this compound

| Source/Method | Plant/Organism | Part(s) Used | Reference(s) |

|---|---|---|---|

| Natural Extraction | Ailanthus altissima | Fruits | medchemexpress.comphcogrev.com |

| Natural Extraction | Gleditsia sinensis | Thorns | jst.go.jp |

| Natural Extraction | Piper nigrum | Roots | |

| Natural Extraction | Alchornea floribunda | Leaves | researchgate.net |

| Natural Extraction | Eleocharis dulcis | - | chemfaces.com |

| Natural Extraction | Cereal Straws | Straw | acs.org |

| Natural Extraction | Pileostegia viburnoides | Leaves | koreascience.kr |

Development of this compound Analogues with Enhanced Specificity

While this compound exhibits a range of interesting biological activities, the development of analogues could lead to compounds with enhanced potency, improved selectivity, and more favorable pharmacokinetic properties. The steroidal backbone of this compound provides a versatile scaffold for chemical modification.

Research into related steroid structures has demonstrated the feasibility of creating derivatives with altered biological activity. For example, the synthesis of epoxy analogues of 3-dehydroteasterone, which shares the this compound core, has been reported to yield compounds with plant growth-promoting activity. researchgate.net Another study detailed the synthesis of eight stigmasterol (B192456) derivatives with improved cytotoxic activity against breast cancer cells compared to the parent compound. nih.gov These studies highlight the potential for modifying the stigmastane (B1239390) skeleton to tune its biological effects.

Future medicinal chemistry efforts should focus on the rational design and synthesis of a library of this compound analogues. Modifications could include altering the substituents on the steroid rings, changing the side chain structure, and introducing different functional groups. Structure-activity relationship (SAR) studies on these analogues would be critical to identify the key structural features responsible for their biological activities. The ultimate goal would be to develop lead compounds with high specificity for a particular biological target, thereby maximizing therapeutic efficacy while minimizing potential side effects.

Q & A

Q. Q1. How is stigmastane-3,6-dione structurally characterized in natural product chemistry?

this compound (C₂₉H₄₈O₂) is typically characterized using a combination of spectroscopic and chromatographic techniques. 1H-NMR and 13C-NMR are critical for identifying its steroidal backbone and ketone groups at positions C3 and C5. For example, the ¹H-NMR spectrum reveals distinct proton signals for the 5α-stigmastane configuration (e.g., methyl groups at δ 0.6–1.3 ppm) and the absence of olefinic protons, confirming saturation . HSQC and COSY correlations further resolve stereochemical ambiguities, such as axial/equatorial orientations of hydroxyl groups in derivatives . LC-MS/MS and GC-MS are used for purity validation and quantification in complex matrices (e.g., plant extracts or soil samples) .

Q. Q2. What are the primary natural sources of this compound, and how is it isolated?

this compound is isolated from plants such as Ailanthus altissima (fruit), Polygonum chinense (roots), and Cynoglossum lanceolatum (aerial parts) via solvent extraction (e.g., petroleum ether or ethyl acetate) followed by chromatographic purification . For instance, in A. altissima, the compound is purified using silica gel column chromatography with gradient elution (hexane:ethyl acetate), yielding ~8% from crude extracts . Key challenges include minimizing co-elution with structurally similar sterols (e.g., stigmastenone) and optimizing solvent polarity to retain stability .

Advanced Research Questions

Q. Q3. How can synthetic routes to this compound be optimized for higher yields?

this compound is synthesized via acid-catalyzed dehydration of sterol precursors like 4β-hydroxy-3-sitosterol. Using p-TsOH on activated silica (60–120 mesh) at 120°C for 10 minutes achieves a 42% yield of stigmastenone and 8% of 5α-stigmastane-3,6-dione . Reaction optimization includes:

- Catalyst loading : 60 mol% p-TsOH maximizes ketonization while minimizing side products (e.g., 3,6-dienones).

- Temperature control : Prolonged heating (>15 min) degrades the product, reducing yields.

- Substrate scope : Derivatives with 7α-hydroxyl groups favor alternative pathways (e.g., 4,7-dione formation), necessitating protective group strategies .

Q. Q4. How do researchers resolve contradictions in reported bioactivities of this compound?

While this compound exhibits antimicrobial activity against Staphylococcus aureus (MIC ~10 µg/mL) , contradictory studies show no activity against Candida albicans or Saccharomyces cerevisiae . To address this:

- Strain-specific assays : Use standardized ATCC strains to eliminate variability in microbial susceptibility.

- Cytotoxicity controls : Test mammalian cell viability (e.g., MCF7 cells) to distinguish selective antimicrobial effects from general toxicity .

- Mechanistic studies : Evaluate membrane disruption (via fluorescent probes) or enzyme inhibition (e.g., ClpP protease) to clarify mode of action .

Q. Q5. What methodologies are used to study the ecological impact of this compound in soil systems?

In rhizosphere studies, GC-MS-based lipidomics quantifies this compound in soil after planting Panax notoginseng. One-way ANOVA (p < 0.05) identifies significant increases in its concentration (3.2-fold) after 3 years of cultivation, linked to allelopathic interactions . Experimental design includes:

Q. Q6. What advanced techniques elucidate the mechanistic role of this compound in sterol biosynthesis inhibition?

this compound disrupts sterol synthesis by binding to the antiestrogen-binding site (AEBS) in liver cytosol and breast cancer cells (e.g., MCF7), as shown via competitive radioligand assays . Key approaches include:

- Isotopic labeling : Incubating L-cells with ¹⁴C-acetate to track reduced cholesterol incorporation.

- Receptor profiling : Western blotting for AEBS protein expression in treated vs. untreated cells.

- In vivo models : Administering dietary this compound to rats to monitor adrenal gland hypertrophy (a biomarker of sterol stress) .

Methodological Considerations

Q. Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.